molecular formula C27H28N4O6S B2630945 4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide CAS No. 451465-32-0

4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide

Cat. No.: B2630945
CAS No.: 451465-32-0
M. Wt: 536.6
InChI Key: PSNYKUFLHSIMTP-UHFFFAOYSA-N
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Description

4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and is further modified with various functional groups that enhance its chemical properties.

Scientific Research Applications

4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Preparation Methods

The synthesis of 4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide involves multiple steps, starting with the preparation of the quinazolinone core. The key steps include:

    Formation of the Quinazolinone Core: This is typically achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Final Coupling: The final step involves coupling the quinazolinone derivative with N-[(furan-2-yl)methyl]butanamide under appropriate conditions to yield the target compound.

Chemical Reactions Analysis

4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, where nucleophiles such as amines or thiols can replace the existing substituent.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Mechanism of Action

The mechanism of action of 4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide can be compared with other quinazolinone derivatives, such as:

    4-oxo-3,4-dihydroquinazoline: A simpler compound with a similar core structure but lacking the additional functional groups.

    2,4-dimethoxyphenyl derivatives: Compounds with similar substituents but different core structures.

    Furan-2-ylmethyl derivatives: Compounds with the furan-2-ylmethyl group but different core structures.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6S/c1-35-18-11-12-22(23(15-18)36-2)29-25(33)17-38-27-30-21-9-4-3-8-20(21)26(34)31(27)13-5-10-24(32)28-16-19-7-6-14-37-19/h3-4,6-9,11-12,14-15H,5,10,13,16-17H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNYKUFLHSIMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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